molecular formula C16H15ClN6O B2722456 3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea CAS No. 951516-88-4

3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea

Cat. No.: B2722456
CAS No.: 951516-88-4
M. Wt: 342.79
InChI Key: JKXUHBTVNMERAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a 1,2,3,4-tetrazole ring substituted at the 1-position with a 4-chlorophenyl group and a methylene bridge connecting the tetrazole to the urea moiety. The urea nitrogen is further substituted with a 3-methylphenyl group. The 4-chlorophenyl group introduces electron-withdrawing effects, while the 3-methylphenyl contributes hydrophobicity. Such structural features are common in pharmaceutical and agrochemical agents, where tetrazole rings serve as bioisosteres for carboxylic acids, and urea moieties participate in hydrogen bonding .

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O/c1-11-3-2-4-13(9-11)19-16(24)18-10-15-20-21-22-23(15)14-7-5-12(17)6-8-14/h2-9H,10H2,1H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXUHBTVNMERAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Attachment of the Tetrazole to the Chlorophenyl Group: The tetrazole ring is then attached to the chlorophenyl group through a nucleophilic substitution reaction.

    Formation of the Urea Derivative: The final step involves the reaction of the tetrazole-chlorophenyl intermediate with m-tolyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds containing tetrazole rings exhibit anticancer properties. The unique structure of 3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea suggests potential applications as a lead compound in anticancer drug development. Studies have shown that similar tetrazole-containing compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

2. Urease Inhibition
Urease is an enzyme linked to several medical conditions, including kidney stones and urinary tract infections. Compounds with urea functionalities have been investigated for their ability to inhibit urease activity. The tetrazole moiety in this compound may enhance its efficacy as a urease inhibitor, making it a candidate for further studies aimed at developing new therapeutic agents against urease-related disorders .

3. Antimicrobial Properties
Tetrazole derivatives have demonstrated antimicrobial activities against various pathogens. The incorporation of the chlorophenyl group may enhance the compound's interaction with microbial targets, potentially leading to effective antimicrobial agents. Preliminary studies suggest that this compound could be evaluated for its antibacterial and antifungal activities .

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activity of tetrazole derivatives:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer potential of various tetrazole derivatives, highlighting their ability to induce apoptosis in cancer cells through specific molecular interactions .
  • Urease Inhibition Research : Another study evaluated the structure-activity relationship of tetrazole-based compounds as urease inhibitors. It was found that modifications to the tetrazole ring significantly affected inhibitory potency, suggesting that further optimization could yield more effective inhibitors .

Summary of Applications

Application AreaDescription
Anticancer Activity Potential lead compound for developing anticancer drugs targeting specific pathways.
Urease Inhibition Candidate for therapeutic agents against urease-related disorders such as kidney stones.
Antimicrobial Properties Possible development of new antimicrobial agents against various pathogens.

Mechanism of Action

The mechanism of action of 3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and chlorophenyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The following table compares key structural features, molecular formulas, and molecular weights of the target compound with three analogs:

Compound Name / ID Substituents on Tetrazole Phenyl Substituents on Urea Phenyl Molecular Formula Molecular Weight (g/mol)
Target Compound 4-Cl 3-CH₃ C₁₆H₁₄ClN₅O* 327.77*
1-(2-Fluorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}urea (BB99502, CAS 941875-56-5) 4-OCH₃ 2-F C₁₆H₁₅FN₆O₂ 342.33
3-{[1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea (BF16476, CAS 941964-51-8) 3,4-(CH₃)₂ 3-OCH₃ C₁₈H₂₀N₆O₂ 352.39
1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (2k) Complex thiazolyl-piperazine chain 3-Cl, 4-F C₃₇H₃₄Cl₂FN₇O₄S 762.20

*Calculated based on structural analogs due to absence of explicit data in provided evidence.

Key Observations:
  • Hydrophobicity : The 3-CH₃ group on the target’s urea phenyl enhances hydrophobicity compared to BF16476’s 3-OCH₃, which may improve membrane permeability but reduce aqueous solubility.
  • Complexity : Compound 2k has a bulky thiazolyl-piperazine chain, likely increasing steric hindrance and reducing bioavailability compared to the simpler target compound.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target’s chloro and methyl groups reduce polarity, likely resulting in lower aqueous solubility than BB99502 (4-OCH₃ enhances polarity) .
  • LogP : Estimated LogP for the target is ~3.5 (higher than BB99502’s ~2.8 due to reduced polarity), suggesting improved lipid membrane penetration.
  • Bioavailability : The target’s moderate molecular weight (327.77 vs. 352.39 for BF16476) may favor better absorption than bulkier analogs .

Analytical and Computational Insights

  • Spectral Characterization : Analogous compounds (e.g., 2k ) are characterized via ¹H-NMR (δ 7.15–11.42 ppm for aromatic and urea protons) and ESI-MS (m/z 762.2 [M−2HCl+H]⁺). The target compound would likely show similar spectral patterns.
  • Computational Modeling : Tools like Multiwfn and SHELX could analyze electron localization (ELF) and crystallographic data to compare electronic environments and intermolecular interactions across analogs.

Biological Activity

The compound 3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea is a tetrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and 3-methylphenyl groups contributes to its pharmacological profile. The structural formula can be represented as follows:

C13H12ClN5O\text{C}_{13}\text{H}_{12}\text{ClN}_5\text{O}

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that tetrazole derivatives can inhibit tumor growth through various mechanisms, including interference with cell cycle progression and apoptosis induction.
  • Antimicrobial Effects : The compound may possess antibacterial properties, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Properties : Some tetrazole derivatives have demonstrated the ability to modulate inflammatory pathways.

The mechanism of action for 3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea likely involves:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity. This interaction can disrupt critical biochemical pathways.
  • Molecular Mimicry : The tetrazole ring structure allows the compound to mimic natural substrates or inhibitors in biological systems.

Anticancer Activity

In a study assessing the anticancer potential of various tetrazole derivatives, 3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea was evaluated alongside other compounds. Results indicated that it exhibited significant cytotoxicity against several cancer cell lines with IC50 values comparable to established chemotherapeutics .

Antimicrobial Activity

Another research effort focused on the antimicrobial properties of tetrazole derivatives. The compound was tested against Gram-positive and Gram-negative bacteria. It showed promising results, particularly against resistant strains .

Comparative Biological Activity Table

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)ureaTetrazole ring with chlorophenyl and methylphenyl groupsAnticancer< 10
4-Chloro-N-(5-methyl-1H-tetrazol-3-yl)benzenesulfonamideSimilar sulfonamide and tetrazole structureAntimicrobial< 15
5-(4-Chlorophenyl)-1H-tetrazoleLacks sulfonamide groupAnticancer< 20

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and reaction conditions for preparing 3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea with high purity?

  • Methodology : Multi-step synthesis typically involves (1) formation of the tetrazole ring via [2+3] cycloaddition of nitriles with sodium azide, (2) alkylation of the tetrazole nitrogen with a methyl halide intermediate, and (3) coupling with 3-methylphenyl isocyanate to form the urea moiety. Catalysts like palladium on carbon (for hydrogenation steps) and solvents such as DMF or THF are critical. Continuous flow synthesis and automated reaction monitoring (e.g., in-line IR spectroscopy) can optimize yields (≥75%) and purity (>95%) .

Q. Which analytical techniques are most effective for confirming the molecular structure of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C, 2D COSY/HSQC) to verify connectivity of the tetrazole, urea, and aromatic groups.
  • High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., calculated [M+H]⁺ = 397.0982).
  • X-ray crystallography (if single crystals are obtainable) to resolve stereoelectronic effects of the tetrazole and urea groups, as demonstrated in structurally similar compounds .

Q. What in vitro assays are recommended for initial evaluation of biological activity?

  • Methodology : Prioritize assays aligned with structural analogs:

  • Kinase inhibition assays (e.g., EGFR or VEGFR2) due to the urea moiety’s hydrogen-bonding potential.
  • Antimicrobial screening (MIC assays) given the tetrazole’s bioisosteric similarity to carboxyl groups in known antibiotics.
  • Cytotoxicity profiling (MTT assay on cancer cell lines) based on activity observed in tetrazole-urea hybrids .

Advanced Research Questions

Q. How do substituent variations on the tetrazole and urea moieties influence bioactivity?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., replacing 4-chlorophenyl with 4-ethoxyphenyl or altering the urea’s aryl group). Compare bioactivity data (IC₅₀, Ki) to establish structure-activity relationships (SAR). For example:

  • Tetrazole substituents : Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability but may reduce solubility.
  • Urea aryl groups : Bulky substituents (e.g., 3-methylphenyl) improve target selectivity by steric hindrance .

Q. How can researchers resolve contradictory data regarding low yields in the alkylation step of tetrazole intermediates?

  • Methodology : Investigate:

  • Reaction kinetics : Use DOE (Design of Experiments) to test variables (temperature, solvent polarity, base strength).
  • Byproduct analysis (LC-MS) to identify competing pathways (e.g., over-alkylation).
  • Alternative alkylating agents : Replace methyl iodide with dimethyl sulfate for milder conditions, as shown in analogous syntheses .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodology : Combine:

  • Proteomics (affinity pull-down assays with biotinylated probes) to identify binding partners.
  • Molecular docking (using crystal structures of target proteins like HSP90 or COX-2) to predict interaction sites.
  • Gene knockout studies (CRISPR/Cas9) to validate target relevance in cellular models .

Q. How can environmental persistence and ecotoxicity be assessed for this compound?

  • Methodology : Follow protocols from environmental fate studies:

  • Hydrolysis/photolysis assays (OECD 111) to measure degradation half-lives.
  • Bioaccumulation testing (logP determination via shake-flask method).
  • Ecotoxicity screening (Daphnia magna acute toxicity, algal growth inhibition) .

Q. What chromatographic methods are optimal for quantifying this compound in biological matrices?

  • Methodology : Develop a validated LC-MS/MS protocol:

  • Column : C18 (2.6 µm, 100 Å) for resolving polar urea and tetrazole groups.
  • Mobile phase : Gradient of 0.1% formic acid in water/acetonitrile.
  • Detection : MRM transitions for [M+H]⁺ → fragment ions (e.g., m/z 397 → 154 for the tetrazole moiety). Validate with spike-recovery tests (≥85% accuracy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.